molecular formula C9H14ClF2NO2 B11755445 (2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride

(2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride

Cat. No.: B11755445
M. Wt: 241.66 g/mol
InChI Key: NHFHPURWBXOCSJ-TYYBGVCCSA-N
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Description

(2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride is a chemical compound that features a piperidine ring substituted with two fluorine atoms and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Butenoic Acid Moiety: This step involves the coupling of the piperidine derivative with a butenoic acid precursor under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the butenoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like 4-fluoropiperidine and 4,4-difluoropiperidine share structural similarities.

    Butenoic Acid Derivatives: Compounds such as crotonic acid and 2-butenoic acid are related in terms of the butenoic acid moiety.

Uniqueness

(2E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid hydrochloride is unique due to the specific combination of the piperidine ring with two fluorine atoms and the butenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C9H14ClF2NO2

Molecular Weight

241.66 g/mol

IUPAC Name

(E)-4-(4,4-difluoropiperidin-1-yl)but-2-enoic acid;hydrochloride

InChI

InChI=1S/C9H13F2NO2.ClH/c10-9(11)3-6-12(7-4-9)5-1-2-8(13)14;/h1-2H,3-7H2,(H,13,14);1H/b2-1+;

InChI Key

NHFHPURWBXOCSJ-TYYBGVCCSA-N

Isomeric SMILES

C1CN(CCC1(F)F)C/C=C/C(=O)O.Cl

Canonical SMILES

C1CN(CCC1(F)F)CC=CC(=O)O.Cl

Origin of Product

United States

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